2-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)acetamide
Overview
Description
2-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an acetamide group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, ethylamine, and propargyl bromide.
Formation of Intermediate: 4-chlorobenzaldehyde reacts with ethylamine to form an imine intermediate.
Acetylation: The imine intermediate undergoes acetylation with acetic anhydride to form the acetamide derivative.
Alkylation: The acetamide derivative is then alkylated with propargyl bromide under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.
Temperature and Pressure: Control of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Affecting biochemical pathways by interacting with key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(1-methylprop-2-yn-1-yl)acetamide: Lacks the ethyl group, resulting in different chemical properties.
2-(4-bromophenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide: Contains a bromine atom instead of chlorine, affecting reactivity and biological activity.
2-(4-chlorophenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)propionamide: Has a propionamide group instead of acetamide, altering its chemical behavior.
Uniqueness
2-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-4-14(3,5-2)16-13(17)10-11-6-8-12(15)9-7-11/h1,6-9H,5,10H2,2-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKJMJLZAYRJFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)CC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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